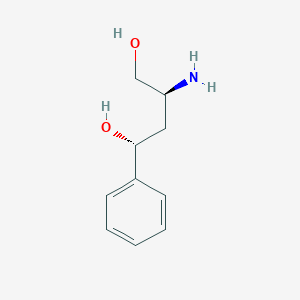

(1R,3S)-3-Amino-1-phenyl-1,4-butanediol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(1R,3S)-3-amino-1-phenylbutane-1,4-diol |

InChI |

InChI=1S/C10H15NO2/c11-9(7-12)6-10(13)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2/t9-,10+/m0/s1 |

InChI Key |

ACQOCBCVBZQPAR-VHSXEESVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C[C@@H](CO)N)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(CO)N)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1r,3s 3 Amino 1 Phenyl 1,4 Butanediol and Analogues

Chemo-Catalytic Approaches for Stereoselective Construction

Chemical catalysis offers a powerful and versatile toolkit for the synthesis of complex chiral molecules. For amino diols and their analogues, methods such as asymmetric hydrogenation, nucleophilic additions, and diastereoselective routes have been developed to precisely control the formation of multiple stereocenters.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral ketones and imines to form chiral alcohols and amines. For the synthesis of γ-amino alcohol analogues, the asymmetric hydrogenation of the corresponding γ-amino ketones is a key strategy. Different metal catalysts can provide complementary diastereoselectivity. For instance, rhodium-based catalysts have been shown to favor the formation of syn-γ-amino alcohols, while iridium-based catalysts tend to produce the anti-products through asymmetric transfer hydrogenation. rsc.org

Ruthenium complexes, particularly those containing chiral diphosphine and diamine ligands, are also highly effective for the asymmetric hydrogenation of α- and β-amino ketones, providing access to chiral β-amino alcohols with excellent enantioselectivity. jove.com These reactions often proceed via a nonchelate mechanism, allowing for a broad substrate scope. researchgate.net The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome, enabling access to different diastereomers of the target amino alcohol.

Table 1: Catalyst-Controlled Diastereoselective Hydrogenation of γ-Amino Ketones

| Catalyst System | Substrate Type | Product Diastereomer | Typical ee/dr |

|---|---|---|---|

| Rh-Catalyst | γ-Amino Ketone | syn-γ-Amino Alcohol | High |

| Ir-Catalyst | γ-Amino Ketone | anti-γ-Amino Alcohol | High |

Enantioselective Nucleophilic Additions

The formation of carbon-carbon bonds through nucleophilic addition to carbonyls and imines is a fundamental transformation in organic synthesis. When rendered enantioselective, it provides a direct route to chiral alcohols and amines. A powerful strategy for synthesizing β-amino alcohols involves the reductive cross-coupling of chiral N-tert-butanesulfinyl imines with aldehydes, which can produce enantiopure products directly. acs.org

Another important method is the asymmetric Michael addition, a type of conjugate nucleophilic addition. For example, the addition of chiral nucleophilic glycine (B1666218) equivalents to (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones allows for the controlled formation of two stereogenic centers, providing a synthetically efficient route to β-substituted pyroglutamic acids, which are precursors to related amino alcohols. nih.gov The stereochemical outcome in these reactions can be controlled by the chirality of both the nucleophile and the Michael acceptor. nih.gov

Diastereoselective Synthetic Routes

When a molecule already contains a stereocenter, new stereocenters can be introduced with high diastereoselectivity through substrate or reagent control. A general and highly diastereoselective method for accessing both syn- and anti-1,3-amino alcohols relies on the addition of metalloenamines derived from N-sulfinyl imines to aldehydes. acs.org The resulting β-hydroxy N-sulfinyl imine is a common precursor from which either diastereomer of the 1,3-amino alcohol can be obtained by choosing the appropriate reducing agent. acs.org Reduction with catecholborane typically yields syn-1,3-amino alcohols, while LiBHEt3 provides the anti-products, both with high diastereomeric ratios. acs.org

For the synthesis of syn-1,2-amino alcohol motifs, a palladium(II)/sulfoxide-catalyzed diastereoselective allylic C–H amination of chiral homoallylic N-tosyl carbamates has been developed. nih.govacs.org This reaction proceeds with good levels of diastereoselectivity and functional group tolerance, yielding vinyl anti-oxazolidinone products that can be readily converted to the desired syn-1,2-amino alcohols. nih.govacs.org

Table 2: Reagent-Controlled Diastereoselective Reduction of a β-Hydroxy N-Sulfinyl Imine

| Reagent | Product Diastereomer | Diastereomeric Ratio (dr) |

|---|---|---|

| Catecholborane | syn-1,3-Amino Alcohol | High |

Multi-Component Reactions for Complex Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov Asymmetric MCRs are particularly powerful for rapidly building libraries of complex, chiral molecules from simple precursors. nih.gov

While a specific MCR for (1R,3S)-3-Amino-1-phenyl-1,4-butanediol is not prominently documented, the principles of MCRs can be applied to construct its analogues. For example, reactions like the Ugi or Passerini reaction can assemble amino acid-like scaffolds that can be further elaborated. The combination of different MCRs in a sequential or one-pot fashion can generate highly complex molecular architectures with multiple stereocenters, offering a promising avenue for the synthesis of diverse amino diol libraries. rug.nl

Cascade and Tandem Processes in Diol/Amino Alcohol Formation

Cascade reactions, in which a series of intramolecular transformations occur sequentially without the addition of new reagents, are elegant and efficient strategies for synthesizing complex molecules. A chemoenzymatic cascade has been developed for the synthesis of chiral γ-nitro alcohols, which are versatile precursors to γ-amino alcohols. nih.gov This one-pot, three-step process combines a Wittig reaction, a chiral-thiourea-catalyzed asymmetric conjugate addition, and a ketoreductase-mediated reduction to achieve high diastereomeric and enantiomeric ratios. nih.gov Such a telescopic approach minimizes waste and purification steps while maximizing efficiency.

Biocatalytic Transformations for Enantiopure Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. Enzymes are particularly well-suited for the synthesis of enantiopure amino alcohols and diols.

A notable biocatalytic approach is the three-component synthesis of amino-diols using a combination of a D-fructose-6-phosphate aldolase (B8822740) (FSA) variant and an imine reductase (IRED). nih.govacs.org This strategy uses simple prochiral aldehydes, hydroxy ketones, and amines as starting materials. nih.govacs.org A two-step, one-pot process is often employed to prevent cross-reactivity, where the initial aldol (B89426) reaction is followed by a reductive amination catalyzed by the IRED, generating products with multiple stereocenters with high stereoselectivity. researchgate.netnih.gov

Enzymatic cascades starting from readily available amino acids have also been developed. For instance, chiral amino alcohols can be synthesized from L-lysine using a cascade that combines a diastereoselective C-H oxidation by a dioxygenase followed by decarboxylation. jove.comyoutube.com Similarly, a multi-enzymatic cascade coupling a transaminase (TA) with a pyruvate (B1213749) decarboxylase (PDC) has been used for the asymmetric synthesis of chiral amines like 3-amino-1-phenylbutane from the corresponding prochiral ketone. mdpi.com The PDC removes the pyruvate byproduct, driving the transamination equilibrium toward the product and resulting in high conversion and enantiomeric excess. mdpi.com These biocatalytic cascades represent a green and efficient route to valuable chiral building blocks.

Table 3: Examples of Biocatalytic Systems for Amino Alcohol Synthesis

| Enzyme System | Reaction Type | Starting Materials | Product Type |

|---|---|---|---|

| FSA / IRED | Three-component aldol/reductive amination | Aldehyde, hydroxy ketone, amine | Amino-diol/polyol nih.govacs.org |

| Dioxygenase / Decarboxylase | C-H oxidation / Decarboxylation | L-lysine | Chiral amino alcohol jove.com |

Enzyme-Mediated Reductions of Prochiral Precursors

The reduction of prochiral ketones is a direct and effective method for establishing the stereochemistry of chiral alcohols. researchgate.net Enzymes, particularly dehydrogenases and reductases, are highly efficient catalysts for these transformations, often exhibiting exceptional enantio- and diastereoselectivity. researchgate.netnih.gov

Applications of Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.org In synthesis, they are frequently employed for the asymmetric reduction of prochiral ketones to produce chiral alcohols. nih.govnih.gov The stereochemical outcome of the reduction is dependent on the specific ADH used, with different enzymes capable of producing either (R)- or (S)-alcohols. nih.gov For instance, ADHs from the genus Lactobacillus have been identified as (R)-specific, while many others produce (S)-alcohols. nih.gov The versatility and high selectivity of ADHs make them powerful tools in the synthesis of chiral intermediates for pharmaceuticals. frontiersin.org The regeneration of the required nicotinamide (B372718) cofactor (NADH or NADPH) is crucial for the economic feasibility of these processes and is often achieved using a coupled enzyme system, such as formate (B1220265) dehydrogenase or glucose dehydrogenase. nih.govnih.gov

Ketoreductase-Catalyzed Stereoselective Reductions

Ketoreductases (KREDs) are a subset of dehydrogenases that are particularly effective in the asymmetric reduction of a wide range of prochiral ketones to their corresponding chiral alcohols. researchgate.netnih.gov These enzymes have demonstrated considerable potential in the synthesis of chiral alcohols with high stereoselectivity. nih.govrsc.org Protein engineering and directed evolution have been successfully applied to improve the activity, stability, and stereoselectivity of KREDs for specific substrates, including bulky α-amino β-keto esters. rsc.orgtudelft.nl This has enabled the development of efficient processes for the synthesis of key chiral intermediates for pharmaceuticals. nih.govrsc.org KRED-catalyzed reductions are often coupled with a cofactor regeneration system, such as glucose dehydrogenase, to ensure the continuous supply of NAD(P)H. researchgate.net

| Enzyme Type | Substrate Example | Product Configuration | Key Advantages |

| Alcohol Dehydrogenase (ADH) | Prochiral ketones, ketoesters | (R) or (S) | High enantioselectivity, broad substrate scope |

| Ketoreductase (KRED) | Bulky α-amino β-keto esters, various ketones | High stereoselectivity | Can be engineered for specific substrates, high conversion rates |

Transaminase-Based Amination Strategies

Transaminases (TAs), particularly ω-transaminases, are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.commbl.or.kr This one-step reaction involves the transfer of an amino group from an amino donor, such as L-alanine or isopropylamine, to a ketone acceptor. mdpi.comnih.gov The reaction is often limited by an unfavorable thermodynamic equilibrium. mdpi.com To overcome this, strategies such as using a large excess of the amine donor or in situ product or by-product removal have been developed. mdpi.comnih.gov Transaminases have been successfully applied to the synthesis of a variety of chiral amines and amino alcohols with high enantiomeric excess. nih.govnih.gov

Whole-Cell Biocatalysis for Chiral Amino Alcohol Synthesis

The use of whole microbial cells as catalysts offers several advantages over isolated enzymes, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems. nih.govnih.gov Whole-cell systems have been effectively used for the synthesis of chiral alcohols and amino acids. nih.gov For instance, recombinant Escherichia coli cells expressing an alcohol dehydrogenase and a glucose dehydrogenase have been used for the production of chiral alcohols with high yield and enantiomeric excess. nih.gov Similarly, whole-cell systems containing engineered amine dehydrogenases have been developed for the synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.orgfrontiersin.org

Chemo-Enzymatic Cascade Systems for Enhanced Stereocontrol

Chemo-enzymatic cascade reactions combine the advantages of both chemical and enzymatic catalysts in a one-pot synthesis, which can reduce the number of unit operations and minimize waste. google.comcsic.es These cascades can be designed to achieve high stereocontrol in the synthesis of complex molecules. For example, a three-step chemo-enzymatic cascade has been developed for the synthesis of chiral miconazole (B906) analogues, involving the asymmetric synthesis of β-heteroaryl amino alcohols using ketoreductases. researchgate.net Another example is the combination of an organocatalyzed asymmetric conjugate addition with a ketoreductase-mediated reduction to produce chiral γ-nitro alcohols with high diastereomeric and enantiomeric ratios. csic.es These integrated systems demonstrate the power of combining different catalytic methods to achieve efficient and highly selective syntheses. nih.govrsc.org

Stereoinversion and Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This is achieved by combining a kinetic resolution step with in situ racemization of the slower-reacting enantiomer. wikipedia.orgresearchgate.net DKR has been successfully applied to the synthesis of chiral alcohols, amines, and amino acids. researchgate.net In a typical chemo-enzymatic DKR of a racemic alcohol, a lipase (B570770) is used for the enantioselective acylation, while a metal complex, such as a ruthenium catalyst, facilitates the racemization of the unreacted alcohol. researchgate.net More recently, photoredox catalysis has been employed to enable the racemization of traditionally static stereocenters, expanding the scope of DKR to a wider range of substrates. princeton.edu This approach, when combined with biocatalysts like ketoreductases, allows for the stereoconvergent synthesis of stereodefined γ-substituted alcohols from β-substituted ketones. nih.govprinceton.edu

| Strategy | Description | Key Advantage |

| Stereoinversion | A cascade of enantioselective oxidation followed by asymmetric reduction to convert a racemate into a single enantiomer. researchgate.net | Enables the production of a single enantiomer from a racemic mixture with high theoretical yield. researchgate.net |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. wikipedia.org | Allows for the complete conversion of a racemic starting material into a single enantiomerically pure product. wikipedia.org |

Stereochemical Principles and Purity in 1r,3s 3 Amino 1 Phenyl 1,4 Butanediol Systems

Chiral Resolution and Deracemization Techniques

Dynamic Kinetic Resolution in Amino Diol Synthesis

While classical resolution is effective, its maximum theoretical yield for the desired enantiomer is limited to 50%. Dynamic kinetic resolution (DKR) is a more advanced technique that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. princeton.edu DKR combines a rapid, in-situ racemization of the starting material with a highly enantioselective kinetic resolution step. princeton.eduprinceton.edu

In the context of synthesizing (1R,3S)-3-Amino-1-phenyl-1,4-butanediol, a DKR process could involve the enzymatic acylation of a racemic amino alcohol precursor. The process requires two catalysts: one for the racemization of the slower-reacting enantiomer and another for the selective reaction of the desired enantiomer. researchgate.net

A common combination involves a ruthenium complex (e.g., a Shvo-type catalyst) to racemize the alcohol or amine center and a lipase (B570770) enzyme (e.g., Novozym-435, a form of Candida antarctica lipase B) to selectively acylate one enantiomer. acs.org As the desired (R)-enantiomer is consumed by the enzyme-catalyzed reaction, the racemization catalyst continuously converts the unwanted (S)-enantiomer into the (R)-enantiomer, replenishing the substrate pool for the lipase. princeton.edu This dynamic process continues until, ideally, all of the starting material is converted into the single desired enantiomer of the acylated product, which can then be deprotected to yield the final amino diol. acs.org

Table 2: Key Components and Typical Results in a DKR Process for Amino Alcohols

| Racemization Catalyst | Resolution Catalyst (Enzyme) | Acyl Donor | Substrate | Product | Yield (%) | ee (%) |

| Ru-complex | Lipase (e.g., Novozym-435) | Isopropenyl Acetate | Racemic Amino Alcohol | (R)-Acetylated Amino Alcohol | >95 | >99 |

| Pd-complex | Lipase (e.g., Amano Lipase PS-C1) | Ethyl Methoxyacetate | Racemic Amine | (R)-Amide | >90 | >99 |

Note: This table illustrates a general DKR system for amino alcohols; specific conditions would be optimized for the synthesis of this compound.

Absolute and Relative Stereocontrol Mechanisms

Achieving the specific (1R,3S) configuration of 3-Amino-1-phenyl-1,4-butanediol requires precise control over the formation of its two stereocenters (at C1 and C3) during synthesis. This involves strategies for both absolute stereocontrol (determining the R/S configuration of each center) and relative stereocontrol (determining the syn/anti relationship between the two centers).

Stereocontrolled synthesis can be achieved through various approaches:

Chiral Pool Synthesis: This method starts with an enantiomerically pure precursor that already contains one or more of the required stereocenters. For example, a synthesis might begin with a chiral amino acid or a sugar derivative. Subsequent reactions must proceed in a way that either preserves the existing stereochemistry or uses it to direct the formation of new stereocenters.

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to an achiral substrate to guide a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This method allows for high levels of asymmetric induction.

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst (e.g., a metal-ligand complex or an organocatalyst) creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer over the other. acs.org For instance, the synthesis of chiral 1,3-diols can be achieved via asymmetric aldol (B89426) reactions followed by stereoselective reduction, often using oxazaborolidine catalysts (CBS catalysts) to control the stereochemical outcome. acs.org

In the synthesis of a 1,4-diol or amino alcohol, remote stereocontrol, where an existing stereocenter influences the formation of another one further down the carbon chain, is a significant challenge. nih.gov Advanced methods, such as tandem allylboration-allenylboration sequences, can create multiple stereocenters with high diastereoselectivity in a single operation. nih.gov The judicious choice of protecting groups and reaction conditions is also crucial for controlling the stereochemical outcome of glycosylation and other bond-forming reactions. acs.org

Advanced Analytical Techniques for Enantiomeric Purity Assessment

Verifying the stereochemical purity of this compound is essential. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful techniques for this purpose. csfarmacie.cz

Chiral Chromatography

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. nih.gov The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz For amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Lux Cellulose-3), are particularly effective. mdpi.com

The separation mechanism involves transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, causing one enantiomer to be retained on the column longer than the other. By integrating the areas of the resulting peaks in the chromatogram, the enantiomeric excess (ee) can be precisely calculated. mdpi.com

Table 3: Example Chiral HPLC Method for Amino Alcohol Separation

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

| Result (Example) | (1S,3R)-enantiomer t_R = 8.5 min; (1R,3S)-enantiomer t_R = 10.2 min |

Note: The conditions are representative for the separation of aromatic amino alcohols and would require optimization for the specific target compound.

NMR with Chiral Shift Reagents

NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). nih.govacs.org These agents are enantiomerically pure compounds that form non-covalent, transient diastereomeric complexes with the analyte enantiomers directly in the NMR tube. nih.gov

Because these new complexes are diastereomers, they have different NMR spectra. Protons near the chiral centers of the analyte will experience slightly different magnetic environments, resulting in the splitting of a single peak into two distinct peaks, one for each diastereomer. nih.gov The chemical shift difference between these peaks is denoted as ΔΔδ. The enantiomeric excess can be calculated by integrating the areas of these separated signals. nih.govresearchgate.net This method is fast, requires no derivatization, and provides a direct measure of enantiomeric composition. acs.org

Table 4: Representative ¹H-NMR Data for Enantiomeric Purity Determination using a CSA

| Analyte | Chiral Solvating Agent (CSA) | Observed Proton | δ (R-enantiomer complex) (ppm) | δ (S-enantiomer complex) (ppm) | ΔΔδ (ppm) |

| Phenyl Amino Alcohol | (R)-BINOL-based amino alcohol | Methine proton (H-C-N) | 4.15 | 4.12 | 0.03 |

| Phenyl Amino Alcohol | (18-crown-6)-tetracarboxylic acid | Benzylic proton (H-C-Ph) | 5.28 | 5.22 | 0.06 |

Note: This table illustrates the principle of NMR signal splitting for a generic phenyl amino alcohol in the presence of a CSA. Actual chemical shifts and ΔΔδ values are highly dependent on the specific analyte, CSA, solvent, and concentration.

Functional Roles and Applications of 1r,3s 3 Amino 1 Phenyl 1,4 Butanediol As a Chiral Scaffold

Chiral Building Block in Complex Organic Synthesis

The inherent chirality and multiple functional groups of (1R,3S)-3-Amino-1-phenyl-1,4-butanediol and its derivatives make them highly useful as chiral building blocks. These scaffolds provide a pre-defined stereochemical framework upon which complex molecular architectures can be constructed with a high degree of stereocontrol.

Chiral amino alcohol backbones are central to numerous pharmaceutically active compounds. While direct applications of this compound are not extensively documented in publicly available literature, the closely related anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol (DAPB) derivatives are crucial building blocks for a significant class of therapeutic agents. These DAPB derivatives are core structural motifs in several potent HIV protease inhibitors, including the FDA-approved drugs Darunavir and Saquinavir. nih.gov The anti-(2R,3S) configuration is a critical factor for their biological activity. nih.gov

The synthesis of these vital pharmaceutical intermediates often starts from N-protected L-phenylalanine derivatives, highlighting the importance of the phenylalaninol-derived backbone. A recently developed efficient, two-step protocol transforms N,N-dibenzyl-L-phenylalaninal into a range of N¹-substituted anti-(2R,3S)-DAPB building blocks. nih.govpolyu.edu.hk This process is completely diastereoselective and showcases a practical route to these valuable pharmaceutical precursors. nih.gov

Table 1: Two-Step Synthesis of anti-(2R,3S) DAPB Building Blocks

| Step | Reaction | Key Features |

|---|---|---|

| 1 | Three-component Masked Acyl Cyanide (MAC) oxyhomologation | Fully stereoselective, involves N,N-dibenzyl-L-phenylalaninal and various amines. |

This table illustrates a synthetic approach to compounds structurally related to this compound, demonstrating the utility of this type of chiral scaffold.

The structural similarity between this compound and the DAPB core suggests its potential as a precursor for novel pharmaceutical intermediates, where the hydroxyl groups could be further functionalized to modulate biological activity and pharmacokinetic properties.

The use of chiral building blocks is a cornerstone of natural product synthesis and the creation of their analogs for structure-activity relationship studies. nsf.gov While specific examples employing this compound are not prominent, the broader class of phenyl-substituted chiral amino alcohols serves as valuable starting materials. These building blocks allow for the introduction of specific stereochemistry and functionality that mimic portions of complex natural products.

Diversity-Oriented Synthesis (DOS) is a strategy that utilizes common starting materials to generate libraries of structurally diverse molecules, often inspired by natural product scaffolds. nsf.gov Chiral amino alcohols with phenyl groups are ideal starting points for DOS, enabling the synthesis of analogs of flavonoids, coumarins, and other biologically active natural products. nsf.gov The phenyl group can act as a key structural element, while the amino and hydroxyl groups provide handles for a variety of chemical transformations, leading to a wide range of natural product analogues.

Design and Application in Asymmetric Catalysis

The arrangement of functional groups in this compound makes it an excellent candidate for applications in asymmetric catalysis, either as a ligand for metal catalysts, as an organocatalyst itself, or as a chiral auxiliary.

Chiral amino alcohols are a well-established class of ligands for a multitude of transition metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

The development of new chiral amino alcohol ligands is an active area of research. For instance, novel chiral amino alcohols derived from (S)-1-phenylethylamine have been successfully employed as ligands in the Ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic alkyl ketones. These reactions produce chiral secondary alcohols with good to excellent conversions and enantioselectivities. The electronic nature of substituents on the phenyl ring can influence the catalytic activity, with electron-donating groups generally leading to higher activity.

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone using a Chiral Amino Alcohol Ligand

| Catalyst System | Solvent | Conversion (%) | Enantiomeric Excess (% ee) |

|---|

This table provides an example of the application of a chiral amino alcohol ligand in asymmetric catalysis, a potential application for this compound.

Given its structure, this compound could be readily converted into a variety of bidentate or tridentate ligands for transition metals such as Ruthenium, Rhodium, and Palladium. The stereogenic centers and the phenyl group would play a crucial role in creating a well-defined chiral pocket around the metal, thus inducing high enantioselectivity in reactions like hydrogenations, C-C bond formations, and allylic substitutions.

In recent years, small organic molecules that can catalyze asymmetric reactions have gained significant attention. Chiral amino alcohols are a prominent class of organocatalysts. The amino group can act as a Lewis base or form a Schiff base/enamine intermediate, while the hydroxyl group can act as a hydrogen bond donor, activating the substrate and controlling the stereochemistry.

Simple primary β-amino alcohols have been shown to be efficient organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org In these systems, the primary amino group serves as the basic site, the phenyl group at the α-position controls the stereoselectivity, and the hydroxyl group participates in hydrogen bonding interactions with the substrates. rsc.org This cooperative action leads to the formation of chiral Michael adducts with high purity. The stereochemical outcome can often be tuned by the choice of catalyst enantiomer and the reaction temperature. rsc.org The structure of this compound, containing these key functional elements, makes it a promising candidate for development as an organocatalyst for similar transformations.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary can be removed and ideally recovered. Chiral amino alcohols are frequently used as chiral auxiliaries.

For example, the Evans chiral auxiliary, an oxazolidinone derived from an amino alcohol, is widely used to control the stereoselectivity of alkylation and aldol (B89426) reactions. The synthesis of conformationally restricted phenylalanine isosteres in renin inhibitors has been achieved using an Evans-type chiral auxiliary to introduce an amino group with high enantioselectivity. The auxiliary also functions as a leaving group in a subsequent intramolecular cyclization.

The diastereoselective synthesis of vicinal amino alcohols often starts from enantiopure amino acids, which act as the source of chirality. researchgate.net The inherent stereochemistry of the starting material directs the formation of new stereocenters. The this compound scaffold, with its defined stereocenters, could be employed as a chiral auxiliary to direct diastereoselective transformations on a tethered substrate. The amino and hydroxyl groups provide convenient points of attachment and detachment for the substrate.

Computational and Theoretical Studies of 1r,3s 3 Amino 1 Phenyl 1,4 Butanediol

Molecular Modeling and Dynamics Simulations

No specific studies on the conformational analysis or relative stability of different conformers of (1R,3S)-3-Amino-1-phenyl-1,4-butanediol were found. Such studies would typically involve computational methods to identify low-energy shapes of the molecule and their populations.

There is no available research detailing the use of molecular modeling or dynamics simulations to investigate the binding interactions of this compound with biological targets such as receptors or enzymes.

Quantum Mechanical (QM) and Hybrid QM/MM Investigations

No quantum mechanical studies on the electronic structure, molecular orbitals, or reactivity descriptors for this compound have been published. These investigations would provide insight into its chemical behavior.

Information regarding the characterization of transition states involving this compound in catalytic cycles is absent from the scientific literature.

Prediction of Stereochemical Outcomes in Reaction Pathways

While the prediction of stereochemical outcomes is a significant application of computational chemistry in organic synthesis, no studies specifically applying these methods to reaction pathways involving this compound were identified.

Chemical Transformations and Derivatization of 1r,3s 3 Amino 1 Phenyl 1,4 Butanediol

Selective Functionalization of Hydroxyl and Amino Groups

The challenge in the derivatization of amino alcohols lies in controlling the chemoselectivity of reactions due to the competing nucleophilicity of the amino and hydroxyl groups. Generally, the amino group is more nucleophilic than the hydroxyl groups, leading to preferential N-functionalization under neutral or basic conditions. However, through the strategic use of protecting groups and tailored reaction conditions, selective modification of any of the three functional groups can be achieved. This orthogonal protection strategy is crucial for multi-step syntheses.

N-Functionalization: The selective acylation of the amino group is a common transformation. This is typically achieved by reacting the aminodiol with an acylating agent (e.g., acid chloride, anhydride) in the presence of a non-nucleophilic base. The resulting amide is significantly less nucleophilic, allowing for subsequent reactions at the hydroxyl positions. Another approach is the introduction of protecting groups like tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), which are standard in peptide synthesis and allow for controlled, stepwise modifications.

O-Functionalization: Selective functionalization of the hydroxyl groups in the presence of an unprotected amine is more challenging but can be achieved. Silylation, the reaction with a silyl (B83357) halide (e.g., TBDMSCl, TIPSCl) to form a silyl ether, is a common method for protecting hydroxyl groups. Steric hindrance often allows for the selective protection of the primary hydroxyl group over the more hindered secondary hydroxyl group. Furthermore, organocatalysts have been developed to achieve regioselective functionalization of diols, which could be applied to this system after N-protection.

The table below summarizes common strategies for the selective functionalization of aminodiol scaffolds.

| Functional Group Target | Reaction Type | Typical Reagents | Notes |

| Amino Group | N-Acylation | Acyl chlorides, Anhydrides | Generally proceeds with high selectivity due to the higher nucleophilicity of the amine. |

| N-Carbamoylation | Boc₂O, Fmoc-OSu | Standard protecting group strategy for subsequent transformations. | |

| N-Sulfonylation | Sulfonyl chlorides (e.g., TsCl) | Forms stable sulfonamides, deactivating the amine for further reactions. | |

| Hydroxyl Groups | O-Silylation | TBDMSCl, TIPSCl, Imidazole | Can often selectively protect the primary -OH over the secondary -OH based on sterics. |

| O-Acylation | Acyl chlorides, DMAP | Requires prior protection of the more nucleophilic amino group. | |

| O-Alkylation | Alkyl halides, NaH | Requires N-protection; conditions can be harsh. |

Ring-Closing Reactions and Heterocycle Formation (e.g., Oxetanes, Pyrrolidines)

The 1,4-relationship between the amino group and the primary hydroxyl group in (1R,3S)-3-Amino-1-phenyl-1,4-butanediol makes it an ideal precursor for the synthesis of substituted pyrrolidines through intramolecular cyclization. Similarly, the 1,3-diol moiety provides a structural motif for the potential formation of oxetane (B1205548) rings.

Pyrrolidine (B122466) Formation: The synthesis of chiral pyrrolidines is of significant interest as this scaffold is present in numerous biologically active compounds. The general strategy for forming a pyrrolidine ring from a 1,4-amino alcohol involves converting the terminal hydroxyl group into a good leaving group (e.g., tosylate, mesylate, or halide) followed by intramolecular nucleophilic substitution by the amino group.

A plausible reaction pathway is outlined below:

Selective Protection: The secondary hydroxyl group and the amino group are protected to prevent side reactions. An orthogonal protecting group strategy is essential.

Activation of Primary Hydroxyl: The primary hydroxyl group is converted into a leaving group, for instance, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Deprotection of Amine: The protecting group on the nitrogen is selectively removed.

Intramolecular Cyclization: The free amine then displaces the tosylate group in an intramolecular Sₙ2 reaction to form the five-membered pyrrolidine ring.

This approach allows for the synthesis of highly functionalized, enantiomerically pure pyrrolidines that can serve as valuable intermediates in drug discovery.

Oxetane Formation: Oxetanes are four-membered heterocyclic ethers that have gained attention in medicinal chemistry as they can improve physicochemical properties of drug candidates. The synthesis of oxetanes typically involves the intramolecular cyclization of a 1,3-diol, a reaction known as the Paterno-Büchi reaction being a photochemical approach, or more commonly, by cyclodehydration or Williamson ether synthesis-type reactions. For this compound, this would require the selective activation of one hydroxyl group and subsequent attack by the other. This process is complicated by the presence of the nucleophilic amino group, which would typically need to be protected as a non-nucleophilic derivative (e.g., a sulfonamide) prior to the cyclization step. The cyclization of 1,3-diols can be promoted under various conditions, including acid catalysis or by converting one hydroxyl into a leaving group.

| Heterocycle | Precursor Moiety | Key Transformation | General Conditions |

| Pyrrolidine | 1,4-Amino alcohol | Intramolecular Amination | 1. Activation of C4-OH (e.g., TsCl, MsCl). 2. Base-mediated cyclization. |

| Oxetane | 1,3-Diol | Intramolecular Etherification | 1. N-protection. 2. Selective activation of one -OH. 3. Base-mediated cyclization. |

Development of Diverse Libraries through Chemical Modification

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create collections of structurally diverse small molecules to explore chemical space. Chiral scaffolds like this compound are excellent starting points for DOS because their multiple functional groups serve as anchor points for introducing chemical diversity.

A common approach involves solid-phase synthesis, where the scaffold is attached to a polymer resin. This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are simply washed away.

A representative solid-phase strategy for library generation from an aminodiol scaffold is as follows:

Scaffold Immobilization: The aminodiol scaffold is anchored to a solid support, such as TentaGel resin, typically through one of the hydroxyl groups via a cleavable linker (e.g., a succinyl linker).

Orthogonal Protection: The remaining functional groups (the second hydroxyl and the amine) are protected with orthogonal protecting groups.

Iterative Derivatization: The protecting groups are selectively removed one at a time, and a diverse set of building blocks is coupled to the newly deprotected functional group.

The amine functionality can be derivatized with various commercially available carboxylic acids, sulfonyl chlorides, isocyanates, or via reductive amination with aldehydes.

The free hydroxyl group can be converted into ethers, esters, or carbamates, introducing another layer of diversity.

Cleavage from Resin: Once the desired modifications are complete, the final compounds are cleaved from the solid support.

This "split-and-pool" combinatorial approach allows for the rapid generation of thousands of distinct compounds from a single scaffold. Such libraries of aminodiol derivatives provide a rich source of novel compounds for high-throughput screening to identify new biologically active agents.

The table below outlines the diversification potential at each functional group of the scaffold.

| Functional Group | Derivatization Reaction | Building Block Class | Resulting Functional Group |

| Amino Group | Acylation | Carboxylic Acids | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | |

| Carbamoylation | Isocyanates | Urea | |

| Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Amine | |

| Hydroxyl Groups | Esterification | Carboxylic Acids | Ester |

| Carbamoylation | Isocyanates/Amines | Carbamate | |

| Etherification | Alkyl Halides | Ether |

Patent Landscape and Innovation in 1r,3s 3 Amino 1 Phenyl 1,4 Butanediol Synthesis

Analysis of Patented Synthetic Methodologies for Related Chiral Amino Alcohols and Diols

The patent landscape for chiral amino alcohols and diols reveals a variety of synthetic strategies, ranging from classical chemical resolutions to advanced biocatalytic and chemo-enzymatic processes. These methodologies aim to overcome the challenges associated with controlling stereochemistry at multiple centers.

A prominent approach in the patent literature involves the stereoselective reduction of ketone precursors. For instance, processes are described for preparing cis-1,3-diols by treating a beta-hydroxy ketone with a trialkylborane or dialkylalkoxyborane. google.com This method is highlighted as useful for producing intermediates for hypolipidemic and hypocholesterolemic agents. google.com Another patented strategy involves the asymmetric hydrogenation of α,β-dehydro-α-amino acid derivatives using rhodium catalysts, although this method's utility is tempered by the high cost and toxicity of the precious metals involved. google.com

Chemo-enzymatic methods are also a significant feature of the patent landscape. One such patented method involves the enzymatic reduction of a β-keto ester to a chiral β-hydroxy ester, which is then rearranged to produce chiral vicinal amino alcohols. google.com However, this multi-step process can be hampered by difficulties in purifying intermediates. google.com To address the limitations of multi-step syntheses, patents have been filed for cascade biocatalysis or "one-pot" reactions. google.comnih.gov One innovative patent describes a method using multiple enzymes to convert an alkene starting material into an enantiomerically pure 1,2-amino alcohol. google.com This approach is presented as a more environmentally friendly alternative to traditional methods that rely on expensive chemical reagents. google.com

Enzymatic preparations are a cornerstone of innovation in this field. Patents describe the use of various enzymes, such as amino acid dehydrogenases, for the reductive amination of α-keto acids to produce chiral amino acids with high enantioselectivity. mdpi.com For the synthesis of chiral alcohols, dioxygenases have been employed in chemo-enzymatic routes to produce chiral diols. mdpi.com A patented three-component strategy combines biocatalytic aldol (B89426) reactions with reductive aminations to stereoselectively synthesize amino-diols and amino-polyols from simple starting materials like aldehydes, hydroxy ketones, and amines. nih.govresearchgate.net

The table below summarizes some of the key patented methodologies for synthesizing related chiral amino alcohols and diols.

| Methodology | Description | Key Features / Advantages | Potential Limitations | Patent Reference Example |

| Stereoselective Reduction | Reduction of a beta-hydroxy ketone using trialkylborane or dialkylalkoxyborane to yield a cis-1,3-diol. | Utilized for producing intermediates for therapeutic agents. google.com | Involves handling of pyrophoric reagents like alkylboranes. | CA2305618C google.com |

| Asymmetric Hydrogenation | Asymmetric reduction of α,β-dehydro-α-amino acid derivatives to chiral α-amino acid derivatives. | Widely used with many industrial applications. google.com | Relies on expensive and toxic precious metal catalysts (e.g., rhodium). google.com | US20170067084A1 google.com |

| Chemo-enzymatic Synthesis | Enzymatic reduction of a β-keto ester/amide to a chiral β-hydroxy ester/amide, followed by rearrangement. | Provides access to chiral vicinal amino alcohols. google.com | Can involve multiple reaction steps and difficult purification of intermediates. google.com | US20170067084A1 google.com |

| Cascade Biocatalysis | Multiple enzyme-catalyzed transformations in a one-pot reaction system, for example, from an alkene to a 1,2-amino alcohol. | Reduces the number of separate reaction and purification steps; potentially more environmentally friendly. google.com | Requires careful optimization of reaction conditions for multiple enzymes. | US20170067084A1 google.com |

| Enzymatic Reductive Amination | Conversion of α-keto acids to chiral amino acids using amino acid dehydrogenases, often coupled with a cofactor regeneration system. | High enantioselectivity; enzymes can have broad substrate specificity and good stability. mdpi.com | Requires a system for regenerating expensive cofactors like NADH/NADPH. mdpi.com | Biocatalytic Synthesis of Chiral Alcohols and Amino Acids mdpi.com |

| Three-Component Enzymatic Synthesis | Combination of a biocatalytic aldol reaction and a reductive amination in a two-step, one-pot process. | Allows for the synthesis of complex amino-diols and polyols from simple starting materials. nih.govresearchgate.net | The reversibility of the aldol reaction and potential for side-product formation need to be managed. nih.govresearchgate.net | Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols nih.govresearchgate.net |

Strategic Approaches to Process Development and Scalability in Patent Literature

The transition from a laboratory-scale synthesis to a large-scale industrial process is a critical focus of the patent literature for chiral compounds. Patents in this area often emphasize the development of processes that are not only high-yielding and highly stereoselective but also amenable to scale-up, cost-effective, and safe. google.com

A key strategic approach is the development of synthetic routes that avoid chromatographic purification. google.com Chromatography is often expensive and generates significant waste, making it undesirable for large-scale production. Patents frequently describe processes that yield products of high optical purity (>99% enantiomeric excess) directly from the reaction, which can then be isolated by simple precipitation or crystallization. google.com For example, a patented synthesis of chiral β-amino acids and esters is explicitly designed to be amenable to scale-up without requiring chromatography or the separation of diastereoisomers. google.com

The use of readily available and less expensive raw materials is another important strategic consideration highlighted in patents. google.com Furthermore, the development of continuous manufacturing processes is a growing trend. A patent for the production of alpha-amino alcohols from corresponding chlorinated alcohols describes a continuous reaction mode in a tubular reactor. google.com This approach allows for better control over reaction conditions in different zones of the reactor, potentially leading to higher efficiency and safety compared to traditional batch reactors. google.com

Biocatalytic processes are often presented as scalable solutions. For instance, the development of a continuous enzymatic process for synthesizing an intermediate for a Rhinovirus protease inhibitor using a membrane reactor has been described, achieving a high space-time yield suitable for multi-kilogram production. mdpi.com The use of whole-cell biocatalysts is another strategy to improve scalability and reduce costs associated with enzyme purification and cofactor addition. researchgate.net

| Strategic Approach | Description | Advantages for Scalability | Example from Patent Literature |

| Avoidance of Chromatography | Designing syntheses where the final product can be isolated by crystallization or precipitation with high optical purity. | Reduces production costs, solvent usage, and waste; simplifies the manufacturing process. google.com | A process for preparing chiral β-amino acids and esters with >99% ee that doesn't require chromatography. google.com |

| Use of Readily Available Materials | Employing common and cost-effective starting materials for the synthesis. | Lowers the overall cost of the final product, making the process more economically viable on a large scale. google.com | A patented process for chiral β-amino acids emphasizes the use of readily available raw materials. google.com |

| Continuous Manufacturing | Performing the reaction in a continuous flow system, such as a tubular reactor, rather than in batches. | Provides better control over reaction parameters, improves safety and consistency, and can increase throughput. google.com | A continuous process for producing alpha-amino alcohols from chlorinated alcohols in a tubular reactor. google.com |

| Scalable Biocatalysis | Utilizing optimized enzymatic processes, such as those in membrane reactors or using whole-cell systems, for large-scale production. | Can lead to high selectivity under mild conditions, reducing energy consumption and by-product formation. mdpi.comresearchgate.net | A continuous enzymatic process for a pharmaceutical intermediate achieving a space-time yield of 560 g/L/day. mdpi.com |

Intellectual Property Trends in Chiral Amino Diol Production

The intellectual property landscape for chiral amino diol production is heavily influenced by the demands of the pharmaceutical industry, which requires enantiomerically pure intermediates for drug synthesis. mdpi.com A major trend is the increasing number of patents focused on biocatalysis and "green" chemistry approaches. This shift is driven by a desire for more sustainable manufacturing processes that operate under milder conditions, reduce waste, and avoid the use of heavy metal catalysts. mdpi.comgoogle.com

Finally, there is a continuing interest in patenting methods for the resolution of racemic mixtures, which remains a practical approach in some cases. However, the trend is moving away from classical resolution towards more efficient kinetic resolution processes, often enzyme-catalyzed, and increasingly towards asymmetric synthesis that avoids the formation of the unwanted enantiomer altogether. utwente.nl The ultimate goal reflected in the patent literature is the development of highly efficient, scalable, and stereoselective syntheses that provide direct access to single-enantiomer products.

Future Research Directions and Emerging Paradigms

Novel Catalytic Systems for Enhanced Stereoselectivity

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (1R,3S)-3-Amino-1-phenyl-1,4-butanediol. Future research is intensely focused on discovering and engineering novel catalytic systems that offer superior stereoselectivity and efficiency.

One promising frontier is the development of advanced metal-based catalysts. For instance, a chromium-catalyzed asymmetric cross-coupling of aldehydes and imines has been developed, employing a radical polar crossover strategy to produce β-amino alcohols with adjacent chiral centers. westlake.edu.cn This method's innovation lies in using strongly electron-withdrawing protective groups to control the reduction potential of imines, allowing for their preferential reduction over aldehydes to form α-amino radicals. westlake.edu.cn Such strategies provide a modular pathway to high-value chiral β-amino alcohols from readily available starting materials. westlake.edu.cn

Biocatalysis represents another key area of development. Engineered amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases (AADHs) are enabling the one-step, highly stereoselective synthesis of chiral amino alcohols. nih.govfrontiersin.org Through techniques like directed evolution, the activity and substrate scope of these enzymes can be significantly improved. For example, after several rounds of mutagenesis, an engineered AmDH showed a four-fold improvement in catalytic efficiency for the asymmetric reductive amination of 1-hydroxy-2-butanone while maintaining excellent enantioselectivity (>99% ee). nih.gov This highlights the potential of biocatalysis to provide green and efficient routes to chiral synthons. nih.govfrontiersin.org

Additionally, new catalytic systems are being explored for related structures. For example, a library of monoterpene-based aminodiols has been synthesized and successfully used as chiral catalysts in the addition of diethylzinc (B1219324) to benzaldehyde, achieving up to 94% enantiomeric excess. nih.gov These studies demonstrate the continuous effort to expand the toolkit of chiral catalysts for producing stereochemically complex molecules.

Table 1: Comparison of Emerging Catalytic Systems for Chiral Amino Alcohol Synthesis

| Catalytic System | Approach | Key Advantages | Reported Enantioselectivity | Reference |

|---|---|---|---|---|

| Chromium Catalysis | Asymmetric Cross Aza-Pinacol Couplings | Modular synthesis from simple materials, precise stereochemical control. | 99% ee | westlake.edu.cn |

| Engineered Amine Dehydrogenase | Asymmetric Reductive Amination | Uses ammonia (B1221849) as amino donor, mild conditions, high stereoselectivity. | >99% ee | nih.gov |

Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis, offering powerful capabilities for predicting reaction outcomes and optimizing reaction conditions. acs.orgnih.gov These data-driven techniques are being applied to accelerate the discovery and development of synthetic routes for complex molecules. acs.orgbeilstein-journals.org

Beyond route planning, ML algorithms are crucial for optimizing reaction conditions to improve yield and selectivity. beilstein-journals.orgchemrxiv.org By analyzing experimental data, ML models can identify complex relationships between various reaction parameters, such as catalyst, solvent, temperature, and concentration. beilstein-journals.org Active machine learning approaches can guide experimentation by suggesting the most informative experiments to perform next, thereby minimizing the number of experiments needed to find optimal conditions. duke.edu One software tool, "LabMate.ML," demonstrated the ability to find suitable reaction conditions in just 1-10 experiments by using an adaptive learning algorithm. duke.edu Deep reinforcement learning has also been employed to optimize reactions, outperforming state-of-the-art black-box optimization algorithms. acs.org

Table 2: Applications of AI/ML in Chemical Synthesis

| Application Area | AI/ML Technique | Objective | Potential Impact | Reference(s) |

|---|---|---|---|---|

| Retrosynthesis | Machine Learning Models, Neural Networks | Predict viable synthetic pathways for a target molecule. | Accelerate discovery of new routes, reduce reliance on expert intuition. | acs.orgbeilstein-journals.orgengineering.org.cn |

| Reaction Condition Optimization | Active Machine Learning, Deep Reinforcement Learning | Identify optimal parameters (catalyst, solvent, temp.) for maximum yield/selectivity. | Reduce experimental effort and resource consumption. | duke.eduacs.org |

Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce environmental impact and improve safety. For the synthesis of this compound and related compounds, research is focused on using renewable feedstocks, employing environmentally benign solvents, and developing atom-economical reactions. scientificupdate.com

A significant advancement is the use of visible-light photoredox catalysis, which allows for reactions to proceed under mild conditions. rsc.org A method for the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones has been developed using water as the solvent at room temperature, providing a simple and effective route to 1,2-amino alcohols from readily available materials. rsc.org

Biocatalysis, as mentioned earlier, is inherently a green technology. The use of engineered enzymes, such as amine dehydrogenases, operates under mild aqueous conditions and avoids the need for heavy metal catalysts or harsh reagents. nih.govfrontiersin.org Furthermore, whole-cell biocatalytic systems are being developed for deracemization processes. For instance, a stereoinverting cascade system using two different microorganisms was designed to convert racemic 1,3-butanediol (B41344) into (R)-1,3-butanediol with a high yield (83.35%) and excellent enantiomeric excess (99.5%). researchgate.netnih.gov

The synthesis of key precursors from biomass is another important avenue. Methodologies are being developed for the one-pot synthesis of compounds like 1,3-butanediol and 1,4-butanediol (B3395766) from biomass-derived starting materials such as 1,4-anhydroerythritol. rsc.orgrsc.orgrsc.org These processes often utilize heterogeneous catalysts that can be easily recovered and reused, further enhancing the sustainability of the synthesis. rsc.orgrsc.org

Exploration of New Reactivities and Transformations

Expanding the toolbox of chemical reactions is essential for accessing novel molecular architectures and improving synthetic efficiency. Research into new reactivities and transformations for synthesizing and modifying amino alcohols is an active area.

Electrocatalysis is emerging as a powerful tool for forging new bonds under mild conditions. A recently developed method uses a serine-derived chemical cassette in a series of electrocatalytic transformations to create amino alcohols in an enantioselective and modular fashion. chemrxiv.org This radical-based approach simplifies the synthesis of these important building blocks, avoiding the extensive use of protecting groups that is common in traditional polar-bond retrosynthetic analysis. chemrxiv.org

Photobiocatalysis, which combines the selectivity of enzymes with the energy of light, is being used to create novel chemical transformations. ucsb.edu By using light to excite an enzyme or a photocatalyst within the enzyme's active site, researchers can enable new-to-nature reactions. This strategy has been used to create non-canonical amino acids by forming new carbon-carbon bonds at the alpha-carbon, demonstrating the potential to generate a wide range of unique and valuable molecules. ucsb.edu

Furthermore, chemists are exploring uncommon transformations of versatile synthons like enaminones. researchgate.net These compounds can undergo redox-active transformations, including oxidative couplings and radical processes, to construct polyfunctional amines and nitrogen-containing frameworks. researchgate.net Such novel reactivity patterns provide new synthetic routes that are not easily predictable with traditional methods. Amines themselves exhibit a wide range of reactivities, including reactions with carbonyl compounds to form imines, with sulfonyl chlorides to create sulfonamides, and oxidation to yield nitroso or diazonium compounds, all of which can be exploited in novel synthetic designs. youtube.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3-butanetriol |

| 1,2-amino alcohols |

| 1,3-butanediol |

| 1,4-anhydroerythritol |

| 1,4-butanediol |

| 1-hydroxy-2-butanone |

| 2,5-dihydrofuran |

| 3-amino-1-phenylbutane |

| 4-hydroxy-2-butanone |

| Acetaldehyde |

| Acetone |

| Aldehydes |

| Alkenes |

| Alkyl halides |

| Amines |

| Amino acids |

| Ammonium bicarbonate |

| Ammonium carbonate |

| Benzaldehyde |

| Carbon dioxide |

| Chloroform |

| Cyanogen bromide |

| Diethylzinc |

| Enaminones |

| Glucose |

| Imines |

| Ketones |

| N-aryl amino acids |

| Nitrous acid |

| Phenyl isocyanate |

| Pyruvate (B1213749) |

| Sulfonyl chlorides |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,3S)-3-Amino-1-phenyl-1,4-butanediol, and what analytical techniques validate its stereochemical purity?

- Methodological Answer : Synthesis typically involves asymmetric catalytic methods (e.g., chiral auxiliaries or enantioselective hydrogenation) or resolution of racemic mixtures via diastereomeric salt formation. Post-synthesis validation employs X-ray crystallography (using SHELX programs for refinement ) and chiral HPLC with polarimetric detection to confirm enantiomeric ratios. For example, optical purity assessments similar to those for structurally related amino alcohols (e.g., 98% ee via chiral columns ) are applicable.

Q. How is the absolute configuration of this compound determined using crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. The Flack parameter (x) is critical for enantiomorph-polarity estimation, as it avoids false chirality assignments encountered with the η parameter in near-centrosymmetric structures . Data collection at high resolution (≤ 0.8 Å) enhances reliability.

Q. What methodologies are recommended for assessing the enantiomeric excess (ee) of this compound in synthetic batches?

- Methodological Answer : Chiral HPLC with UV/optical rotation detectors is preferred. Calibrate against racemic and enantiopure standards. Polarimetry can supplement HPLC data, though sensitivity depends on sample concentration. For trace analysis, derivatization with chiral reagents followed by GC-MS may improve detection limits .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data in stereochemical assignments?

- Methodological Answer : Cross-validation using complementary techniques is essential:

- XRD : Re-analyze data with SHELXL, ensuring proper refinement of the Flack parameter .

- Spectroscopy : Circular dichroism (CD) or vibrational circular dichroism (VCD) can correlate observed Cotton effects with computational models (e.g., DFT-based predictions).

- Computational : Compare experimental and calculated NMR chemical shifts (DP4+ analysis) to resolve ambiguities .

Q. What strategies optimize the regioselective synthesis of this compound to achieve high enantiomeric excess?

- Methodological Answer :

- Catalytic Asymmetry : Use chiral ligands (e.g., BINAP or salen complexes) in transition-metal catalysis to control stereogenic centers.

- Kinetic Resolution : Employ enzymes (e.g., lipases) for selective acylation of undesired enantiomers.

- Green Chemistry : Adopt solvent-free or microwave-assisted conditions to enhance regioselectivity, as demonstrated in analogous diol syntheses .

Q. What experimental approaches evaluate the compound’s interactions in enzymatic or fungal systems?

- Methodological Answer :

- Enzymatic Assays : Measure inhibition kinetics (e.g., Ki values) using purified enzymes relevant to the compound’s hypothesized targets (e.g., aminotransferases).

- Fungal Studies : Conduct growth inhibition assays on fungal cultures, monitoring biomass via optical density or ATP bioluminescence. Metabolite profiling via LC-MS can identify degradation products .

- Molecular Dynamics (MD) : Simulate binding interactions with fungal cell wall components (e.g., chitin synthase) to guide mechanistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.